![molecular formula C18H28O3 B14209702 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid CAS No. 827325-76-8](/img/structure/B14209702.png)
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is a complex organic compound with the molecular formula C18H30O3. It is characterized by a cyclopentyl ring with a ketone group and a pent-2-en-1-yl substituent, connected to an oct-2-enoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable dienophiles under Diels-Alder reaction conditions.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the Pent-2-en-1-yl Substituent: This step involves the addition of the pent-2-en-1-yl group through alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride (NaH).
Formation of the Oct-2-enoic Acid Chain: The final step involves the formation of the oct-2-enoic acid chain through esterification and subsequent hydrolysis reactions, using reagents like sulfuric acid (H2SO4) and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is studied for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may interact with enzymes involved in plant growth and development, influencing processes such as cell division and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to stress responses and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound is structurally similar but lacks the double bond in the octanoic acid chain.
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoate: The conjugate base of the acid form, often studied in different pH conditions.
Uniqueness
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
827325-76-8 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
8-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]oct-2-enoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,9,12,15-16H,2,4-6,8,10-11,13-14H2,1H3,(H,20,21)/t15-,16-/m0/s1 |
Clé InChI |
UUKUPIWCMBYBLB-HOTGVXAUSA-N |
SMILES isomérique |
CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=CC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

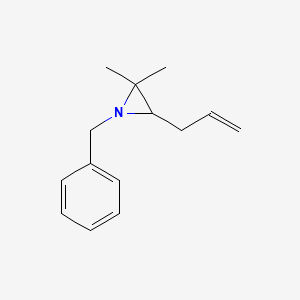
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
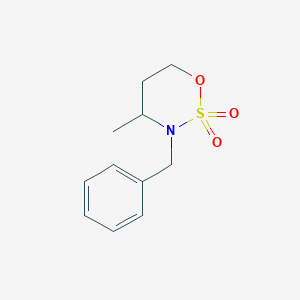
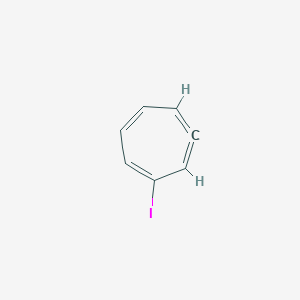
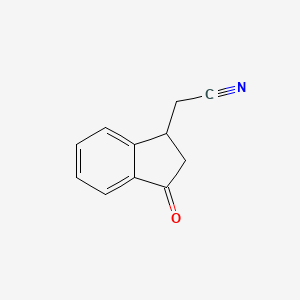
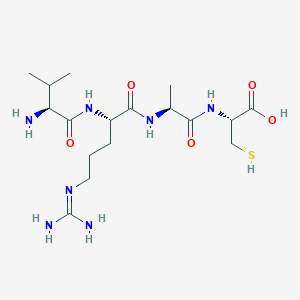
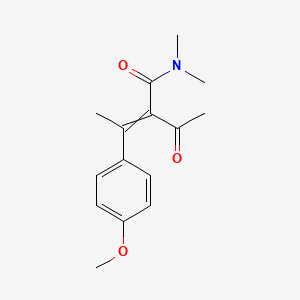
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
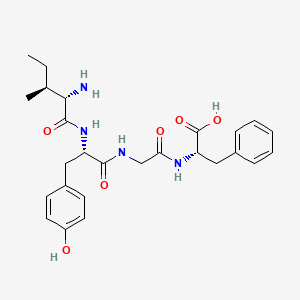
![(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
